Fmoc-asp-OH--15N
CAS No.: 287484-33-7
VCID: VC21542588
Molecular Formula: C19H17NO6
Molecular Weight: 355,35 g/mole
* For research use only. Not for human or veterinary use.

Description |
Fmoc-Asp-OH-15N is a labeled derivative of aspartic acid, where the nitrogen atom is enriched with the stable isotope N. This compound is particularly useful in biochemical and biophysical studies, such as nuclear magnetic resonance (NMR) spectroscopy, where isotopic labeling is essential for structural and dynamic analysis of proteins and peptides. Key Characteristics:
Applications in Biochemical ResearchFmoc-Asp-OH-15N is primarily used in the synthesis of peptides and proteins for NMR studies. The N enrichment facilitates the assignment of nitrogen resonances, which is critical for determining the three-dimensional structure of proteins and understanding protein-ligand interactions. NMR Spectroscopy:
Synthesis and HandlingThe synthesis of peptides using Fmoc-Asp-OH-15N involves standard SPPS protocols. The Fmoc group is removed using piperidine in dimethylformamide (DMF), allowing for the sequential addition of amino acids to build the peptide chain . Synthesis Steps:
Research Findings and ImplicationsStudies utilizing Fmoc-Asp-OH-15N have contributed significantly to understanding protein structures and interactions. For instance, NMR studies of N-labeled proteins can reveal detailed insights into protein folding, stability, and binding mechanisms. Example Applications:
|
---|---|
CAS No. | 287484-33-7 |
Product Name | Fmoc-asp-OH--15N |
Molecular Formula | C19H17NO6 |
Molecular Weight | 355,35 g/mole |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)butanedioic acid |
Standard InChI | InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1/i20+1 |
Standard InChIKey | KSDTXRUIZMTBNV-OICQNXLQSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CC(=O)O)C(=O)O |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O |
Synonyms | 287484-33-7;N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15Nacid;Fmoc-Asp-OH-15N;L-Aspartic-15Nacid,N-Fmocderivative;L-Aspartic-15Nacid,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-(9CI) |
PubChem Compound | 16213586 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume